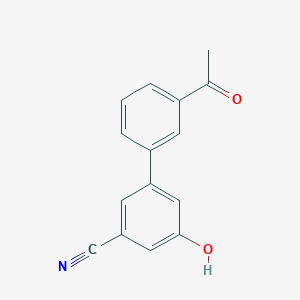
5-(3-Aminocarbonylphenyl)-3-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminocarbonylphenyl)-3-cyanophenol, 95% (also known as 5-ACPCP) is an organic compound that has been used in a variety of applications in scientific research. It is a highly reactive compound, and its reactivity has been used in a variety of synthetic reactions. 5-ACPCP is also used in biochemical and physiological studies, and it has been used in the development of novel therapeutic agents.
Aplicaciones Científicas De Investigación
5-ACPCP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as drugs and dyes. It has also been used in the synthesis of polymers and other materials. Additionally, 5-ACPCP has been used in the synthesis of fluorescent probes for biological imaging.
Mecanismo De Acción
The mechanism of action of 5-ACPCP is not well understood. However, it is believed that 5-ACPCP reacts with proteins and other biomolecules to form covalent bonds. This covalent bonding is believed to be responsible for its reactivity and its ability to form novel compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ACPCP are not well understood. However, it has been shown to interact with proteins, and it has been found to be toxic to certain cell lines. Additionally, 5-ACPCP has been found to interfere with the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-ACPCP in lab experiments is its reactivity and its ability to form novel compounds. Additionally, 5-ACPCP is relatively inexpensive and easy to obtain. The main limitation of 5-ACPCP is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 5-ACPCP research. These include the development of novel therapeutic agents, the use of 5-ACPCP as a reagent in the synthesis of organic compounds, and further research into its biochemical and physiological effects. Additionally, there is potential for the development of fluorescent probes based on 5-ACPCP for use in biological imaging. Finally, further research into its mechanism of action could lead to the development of new compounds with enhanced reactivity.
Métodos De Síntesis
5-ACPCP is synthesized via a two-step reaction. The first step involves the reaction of 5-amino-3-cyanophenol with acetic anhydride in the presence of a base, such as pyridine or triethylamine. This reaction forms the intermediate 5-acylamino-3-cyanophenol, which is then reacted with sodium borohydride to form 5-ACPCP. The reaction is usually carried out in an inert atmosphere to prevent the formation of byproducts.
Propiedades
IUPAC Name |
3-(3-cyano-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-8-9-4-12(7-13(17)5-9)10-2-1-3-11(6-10)14(16)18/h1-7,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGSSDHXLVBROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684757 |
Source


|
| Record name | 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminocarbonylphenyl)-3-cyanophenol | |
CAS RN |
1261963-75-0 |
Source


|
| Record name | 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














